cis-Parinaric acid

Übersicht

Beschreibung

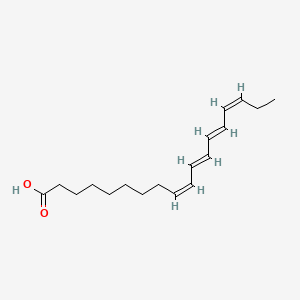

Cis-Parinaric acid: is a naturally occurring polyunsaturated fatty acid with an unusual conjugated (Z,E,E,Z) tetraene structure. It was initially developed as a membrane probe by Hudson and co-workers in 1975 . Among currently available fluorescent probes, this compound is the closest structural analog to intrinsic membrane lipids. Its chemical and physical properties have been well characterized.

Wissenschaftliche Forschungsanwendungen

cis-Parinarsäure findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

Chemie: Wird in Lipidperoxidationsstudien verwendet.

Biologie: Untersucht in Bezug auf Zytotoxizität und Apoptose.

Medizin: Ihre Rolle bei der Lipidperoxidation und dem oxidativen Stress wird untersucht.

Industrie: Obwohl spezifische industrielle Anwendungen begrenzt sind, sind ihre einzigartigen Eigenschaften für die Forschung wertvoll.

5. Wirkmechanismus

Der genaue Mechanismus, durch den cis-Parinarsäure ihre Wirkungen ausübt, ist ein aktives Forschungsgebiet. Er beinhaltet wahrscheinlich Wechselwirkungen mit Zellmembranen, Lipidperoxidationspfaden und oxidativen Stressreaktionen.

Wirkmechanismus

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes:: The synthesis of cis-Parinaric acid involves specific chemical reactions to introduce the conjugated tetraene structure. While I don’t have specific synthetic routes at hand, researchers typically achieve its synthesis through multi-step processes.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. its natural occurrence in the seeds of the Makita tree (a tropical rainforest tree indigenous to Fiji) suggests that extraction from natural sources might be a viable approach .

Analyse Chemischer Reaktionen

Reaktivität:: cis-Parinarsäure ist aufgrund ihrer konjugierten Doppelbindungen anfällig für verschiedene chemische Reaktionen. Einige bemerkenswerte Reaktionen sind:

Oxidation: Die Oxidation der Sonde führt zu einer verringerten Fluoreszenz und Absorption.

Photodimerisierung: Unter intensiver Beleuchtung unterliegt sie einer Photodimerisierung und verliert an Fluoreszenz.

Lipidperoxidations-Assays: Sie wurde in Lipidperoxidations-Assays weit verbreitet eingesetzt, einschließlich der Bewertung von Antioxidantien und der Messung der Peroxidation in Lipoproteinen.

Häufige Reagenzien und Bedingungen:: Forscher handhaben cis-Parinarsäure unter Inertgas, um eine Oxidation zu verhindern. Lösungen werden mit entgasten Puffern und Lösungsmitteln hergestellt. Die Verbindung ist etwas photolabil, daher sollten Arbeitslösungen unmittelbar vor Gebrauch hergestellt werden.

Vergleich Mit ähnlichen Verbindungen

cis-Parinarsäure zeichnet sich durch ihre konjugierte Tetraenstruktur aus. Ähnliche Verbindungen umfassen andere mehrfach ungesättigte Fettsäuren, aber keine entspricht genau ihren einzigartigen Eigenschaften.

Eigenschaften

IUPAC Name |

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027236 | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-38-4 | |

| Record name | cis-Parinaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARINARIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-parinaric acid?

A1: this compound (cis-PnA) is a naturally occurring polyunsaturated fatty acid with a conjugated system of four double bonds. It is a structural isomer of trans-parinaric acid (trans-PnA), with a cis configuration at the 9-carbon double bond. This seemingly small difference in structure leads to significant differences in their physicochemical properties and applications.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H28O2. Its molecular weight is 288.42 g/mol.

Q3: What are the unique spectroscopic properties of this compound?

A3: this compound exhibits intrinsic fluorescence, meaning it can emit light upon excitation. [] This fluorescence is highly sensitive to its surrounding environment, particularly its interaction with lipid bilayers. [, , ] The fluorescence intensity increases significantly upon binding to membranes, making it a valuable probe for studying membrane structure and dynamics. [, , ]

Q4: How does this compound interact with biological membranes?

A4: this compound exhibits a high affinity for lipid bilayers and readily partitions into them. [, , ] Unlike its trans isomer, which shows a preference for solid-phase lipids, cis-PnA partitions almost equally into both solid and fluid lipid phases. [, , ] This makes it a valuable tool for studying the overall fluidity and phase transitions in biological membranes. [, , ]

Q5: How is this compound used to study lipid peroxidation?

A5: The conjugated double bonds of cis-PnA are susceptible to oxidation by free radicals. [, , , , ] During lipid peroxidation, reactive oxygen species attack these double bonds, leading to a loss of fluorescence. [, , , , ] This property has been exploited to monitor and quantify lipid peroxidation in various biological systems, including cells, liposomes, and isolated membranes. [, , , , ]

Q6: Can this compound be used to study membrane protein interactions?

A6: Yes, fluorescence resonance energy transfer (FRET) studies using cis-PnA can provide insights into protein-lipid interactions. [, , ] This technique measures the energy transfer between the fluorescent probe (donor) and an acceptor molecule, which could be another fluorescent probe or a protein intrinsic fluorophore like tryptophan. [, , ] By analyzing the FRET efficiency, researchers can determine the distance and orientation of membrane proteins relative to the lipid bilayer. [, , ]

Q7: Can this compound differentiate between different phospholipid classes?

A7: While cis-PnA partitions into all phospholipid classes, its fluorescence properties can vary slightly depending on the specific lipid environment. [, ] Researchers have used this property to investigate the preferential oxidation of certain phospholipid classes, such as phosphatidylserine, during oxidative stress. [, ]

Q8: What are the limitations of using this compound as a fluorescent probe?

A8: Despite its usefulness, cis-PnA has some limitations. Its fluorescence can be affected by factors other than lipid peroxidation, such as changes in membrane potential or pH. [, ] It is also susceptible to photobleaching, which limits its use in long-term imaging studies. [, ]

Q9: Is this compound compatible with different model membrane systems?

A9: cis-PnA has been successfully incorporated into various model membrane systems, including liposomes, planar lipid bilayers, and isolated membrane preparations. [, , ] This versatility allows researchers to study membrane properties in a controlled environment. [, , ]

Q10: How stable is this compound under different experimental conditions?

A10: The stability of cis-PnA can be affected by factors such as temperature, light exposure, and the presence of oxidants. [, ] Researchers need to be aware of these factors and optimize experimental conditions to minimize degradation and ensure reliable results. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)

![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)

![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)

![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)